An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-methylnaphthalene
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-methylnaphthalene is a halogenated aromatic hydrocarbon with a naphthalene core structure. Its specific substitution pattern, with a bromine atom at the 2-position and a methyl group at the 1-position, imparts distinct chemical reactivity and physical characteristics that make it a molecule of interest in synthetic organic chemistry. As a substituted naphthalene, it serves as a versatile building block for the construction of more complex molecular architectures, potentially leading to the development of novel materials and pharmaceutical agents. This guide provides a comprehensive overview of the physical properties of 2-Bromo-1-methylnaphthalene, grounded in authoritative data to support research and development endeavors.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical compound is to establish its precise molecular structure and unambiguous identifiers.
Molecular Structure Visualization
Caption: Molecular structure of 2-Bromo-1-methylnaphthalene.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 20601-22-3 | [1][2][3] |
| Molecular Formula | C₁₁H₉Br | [1][2][3] |
| Molecular Weight | 221.09 g/mol | [1][2][3] |
| IUPAC Name | 2-bromo-1-methylnaphthalene | [3] |
| InChI | InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | [3] |
| InChIKey | AEJFBKVIGAYAQV-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C=CC2=CC=CC=C12)Br | [3] |
Physicochemical Properties
The physical state and solubility of 2-Bromo-1-methylnaphthalene are critical parameters for its handling, storage, and application in various chemical reactions. While specific experimental data for this isomer is limited, properties can be inferred from closely related isomers and general principles of physical organic chemistry. It is important to distinguish this compound from its more commonly documented isomer, 1-Bromo-2-methylnaphthalene (CAS No. 2586-62-1).
| Property | Value | Notes | Source |
| Appearance | Clear yellow liquid | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4] |
| Boiling Point | 296 °C (lit.) | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][5][6] |
| Density | 1.418 g/mL at 25 °C (lit.) | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][5][6] |
| Refractive Index | n20/D 1.648 (lit.) | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][5][6] |
| Water Solubility | Not miscible in water | Based on data for the isomer 1-Bromo-2-methylnaphthalene and the hydrophobic nature of the molecule. | [4][7] |
| Flash Point | >113 °C / >235.4 °F | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][8] |
Spectral Data for Structural Elucidation
Spectroscopic techniques are indispensable for the confirmation of the structure and purity of 2-Bromo-1-methylnaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR spectral data for 2-Bromo-1-methylnaphthalene suggests key chemical shifts that are diagnostic for its structure. The protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts and coupling patterns influenced by the positions of the bromo and methyl substituents. The methyl protons are expected to appear as a singlet in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-1-methylnaphthalene is expected to exhibit characteristic absorption bands. These include aromatic C-H stretching vibrations (around 3100-3000 cm⁻¹), aromatic ring skeletal vibrations (around 1600 and 1500 cm⁻¹), and out-of-plane bending for the substituted naphthalene ring system (typically between 750-850 cm⁻¹). A stretching vibration for the aromatic C-Br bond is anticipated in the lower frequency region (around 600-500 cm⁻¹).[9]
Mass Spectrometry (MS)
In mass spectrometry, 2-Bromo-1-methylnaphthalene will show a characteristic molecular ion peak (M⁺) with an isotopic pattern indicative of the presence of one bromine atom (a near 1:1 ratio of M⁺ and M⁺+2 peaks).[9] Fragmentation patterns would likely involve the loss of the bromine atom or the methyl group, providing further structural confirmation. PubChem indicates the availability of GC-MS data for this compound.[3]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-1-methylnaphthalene is classified with the following hazards[3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long lasting harmful effects to aquatic life.
Precautionary Measures
Standard laboratory safety protocols should be strictly followed when handling 2-Bromo-1-methylnaphthalene. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Experimental Protocol: Synthesis of 2-Bromo-1-methylnaphthalene
The synthesis of 2-Bromo-1-methylnaphthalene can be conceptualized from related transformations of substituted naphthalenes. A plausible synthetic route, adapted from procedures for similar compounds, would involve the bromination of 1-methylnaphthalene.
Workflow for the Synthesis of 2-Bromo-1-methylnaphthalene
Caption: A conceptual workflow for the synthesis of 2-Bromo-1-methylnaphthalene.
Step-by-Step Methodology
This is a representative protocol and should be optimized and validated for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylnaphthalene in a suitable inert solvent such as carbon tetrachloride or dichloromethane. The reaction should be protected from light.
-
Bromination: Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the stirred solution of 1-methylnaphthalene at room temperature. The rate of addition should be controlled to manage any exotherm.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is quenched by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. This is followed by washing with water and brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-Bromo-1-methylnaphthalene.
Conclusion
2-Bromo-1-methylnaphthalene is a valuable chemical intermediate with a well-defined molecular structure. While specific experimental data on its physical properties are not as abundant as for its isomers, a comprehensive understanding can be built from available data and established chemical principles. This guide provides a foundational resource for researchers, offering key physical data, safety information, and a conceptual synthetic protocol to facilitate its use in the laboratory and in the development of new chemical entities.
References
- Synchem. 2-Bromo-1-methylnaphthalene.
- LookChem. Cas 2586-62-1, 1-BROMO-2-METHYLNAPHTHALENE.
- ChemicalBook. 2-Bromo-1-methylnaphthalene synthesis.
- PubChem. 2-Bromo-1-methylnaphthalene | C11H9Br | CID 12433511.
- Cheméo. Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1).
- PrepChem.com.
- BenchChem. Spectroscopic Analysis for Structural Confirmation of 1-Bromo-2-(bromomethyl)
- Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%.
- Guidechem. 1-BROMO-2-METHYLNAPHTHALENE CAS 2586-62-1 wiki.
- Fisher Scientific.
- Chemdad. 1-BROMO-2-METHYLNAPHTHALENE One Chongqing Chemdad Co..
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